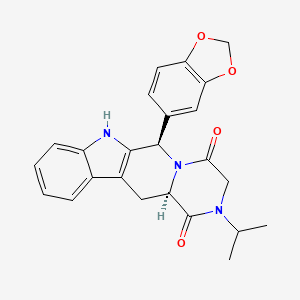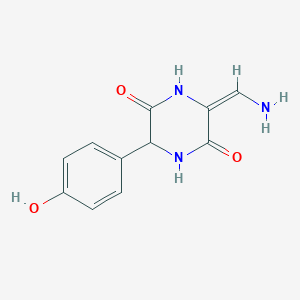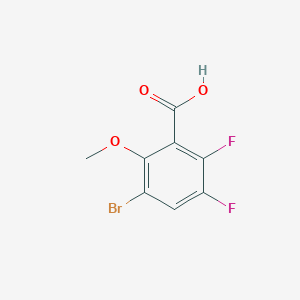
3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene: is a highly specialized fluorinated compound It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenylacetylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene typically involves the use of halogenated precursors and palladium-catalyzed coupling reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound can be used to develop new pharmaceuticals and diagnostic agents. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties can enhance the performance and functionality of these materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target proteins or membranes.
Comparación Con Compuestos Similares
- 3-Bromo-5-(trifluoromethyl)phenol
- 5-Bromo-α,α,α-trifluoro-m-tolualdehyde
- 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness: 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene is unique due to the combination of bromine, fluorine, and trifluoromethyl groups attached to a phenylacetylene core. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H2BrF5 |
|---|---|
Peso molecular |
285.01 g/mol |
Nombre IUPAC |
1-bromo-3-ethynyl-2,4-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2BrF5/c1-2-4-7(11)5(9(13,14)15)3-6(10)8(4)12/h1,3H |
Clave InChI |
KNMHKVHGDORDQE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=CC(=C1F)Br)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)



![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)





![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
